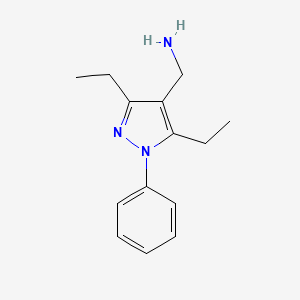

(3,5-diethyl-1-phenyl-1H-pyrazol-4-yl)methanamine

Description

Chemical Identity and Nomenclature

(3,5-Diethyl-1-phenyl-1H-pyrazol-4-yl)methanamine is a heterocyclic organic compound with systematic characterization across multiple chemical databases. Its structural and molecular identity is defined as follows:

The compound features a pyrazole core substituted with ethyl groups at positions 3 and 5, a phenyl group at N1, and an aminomethyl (-CH₂NH₂) group at position 4. This substitution pattern is critical for its electronic and steric properties, as the ethyl groups induce steric hindrance, while the phenyl and aminomethyl groups enable π-π interactions and hydrogen bonding, respectively .

Historical Development and Discovery

The synthesis of this compound emerged from broader research into pyrazole derivatives, which gained momentum in the early 21st century due to their pharmacological potential. Key milestones include:

The compound was likely synthesized through a multi-step process involving:

- Pyrazole ring formation : Cyclocondensation of hydrazine with β-diketone precursors.

- N1-phenyl substitution : Nucleophilic aromatic substitution or Ullmann coupling .

- Aminomethyl functionalization : Reductive amination of pyrazole-4-carbaldehyde intermediates .

While no single publication explicitly claims its discovery, its structural analogs are frequently cited in studies exploring kinase inhibitors and antitumor agents .

Significance in Heterocyclic Chemistry Research

The compound’s significance lies in its structural versatility and relevance to medicinal chemistry:

Role of Pyrazole Core

Pyrazoles are privileged scaffolds in drug design due to their:

Impact of Substituents

Applications in Research

- Enzyme Inhibition : Pyrazole derivatives are investigated as PI3Kγ inhibitors, with aminomethyl groups critical for hydrogen bonding to catalytic sites .

- Anticancer Agents : Structural analogs demonstrate activity against CDK2 and ERK2, key regulators of cell cycle progression .

- Chemical Probes : The amine group enables fluorescent labeling for studying protein-ligand interactions .

A comparative analysis of substituent effects on bioactivity is summarized below:

This compound’s unmet potential in targeting understudied kinases (e.g., PIM-1) positions it as a promising candidate for future drug discovery campaigns .

Properties

IUPAC Name |

(3,5-diethyl-1-phenylpyrazol-4-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3/c1-3-13-12(10-15)14(4-2)17(16-13)11-8-6-5-7-9-11/h5-9H,3-4,10,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLWSSFFFOZRAQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=NN1C2=CC=CC=C2)CC)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactions Analysis

(3,5-Diethyl-1-phenyl-1H-pyrazol-4-yl)methanamine: undergoes various types of chemical reactions:

Oxidation: The amine group can be oxidized to form the corresponding nitro compound.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.

Common Reagents and Conditions: Reagents such as sodium nitrite and hydrochloric acid for oxidation, and iron powder and hydrochloric acid for reduction are commonly used. Substitution reactions may involve halogenating agents like phosphorus tribromide .

Major Products Formed: Oxidation typically yields nitro derivatives, while reduction results in amine derivatives. Substitution reactions can produce a variety of substituted pyrazoles.

Scientific Research Applications

This compound has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: It can be used as a probe in biological studies to understand enzyme mechanisms.

Medicine: Pyrazole derivatives are known for their pharmacological properties, and this compound may be investigated for its potential therapeutic effects.

Industry: It can be used in the development of agrochemicals and dyes.

Mechanism of Action

The mechanism by which (3,5-diethyl-1-phenyl-1H-pyrazol-4-yl)methanamine exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The molecular pathways involved can include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazole derivatives are widely explored in medicinal and materials chemistry due to their versatile substitution patterns. Below is a comparative analysis of (3,5-diethyl-1-phenyl-1H-pyrazol-4-yl)methanamine with structurally related pyrazole analogs:

Structural and Substituent Analysis

Key Observations:

- Lipophilicity: The diethyl groups in the target compound increase hydrophobicity compared to dimethyl or polar substituents (e.g., sulfonamide in ). This may enhance membrane permeability but reduce aqueous solubility.

- Electronic Effects: The methanamine group at position 4 introduces basicity, contrasting with carboxamide () or ketone () moieties, which are neutral or acidic.

- Biological Interactions: The phenyl group enables π-π stacking, similar to fluorophenyl () or pyrazolo-pyrimidinyl () groups. However, the absence of electron-withdrawing groups (e.g., sulfonamide in ) may limit target-binding specificity.

Physicochemical Properties

- Solubility: The high water solubility of methanamine derivatives (e.g., methylamine: >200 g/L at 25°C ) is attenuated in the target compound due to bulky diethyl and phenyl groups.

- Stability: Steric hindrance from diethyl groups may improve stability against metabolic degradation compared to smaller substituents (e.g., methyl in ).

- Synthetic Accessibility: The synthesis of the target compound likely follows routes similar to those for pyrazole-3,5-diamines (via cyclocondensation ) or thiophene-pyrazole hybrids (via multicomponent reactions ).

Pharmacological Potential

While explicit biological data for the target compound is unavailable, structural analogs provide insights:

- Pyrazolo-pyrimidinyl derivatives (e.g., ) exhibit kinase inhibition due to their planar fused-ring systems.

- Sulfonamide-containing pyrazoles (e.g., ) show anti-inflammatory activity, attributed to hydrogen bonding with COX-2 .

- The target’s methanamine group could interact with amine receptors (e.g., GPCRs), but its efficacy depends on substituent optimization.

Biological Activity

(3,5-Diethyl-1-phenyl-1H-pyrazol-4-yl)methanamine is a compound belonging to the pyrazole class, which has garnered attention for its potential biological activities. This article reviews its biological activity based on various studies, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

Overview of Pyrazole Derivatives

Pyrazole derivatives are known for their diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The structure of this compound contributes to its potential therapeutic applications. The specific substitutions at the 3 and 5 positions of the pyrazole ring enhance its interaction with biological targets.

Antioxidant Properties

Recent studies have shown that pyrazole derivatives exhibit significant antioxidant activity. For instance, molecular docking simulations indicated that compounds similar to this compound can effectively scavenge free radicals and inhibit oxidative stress markers in vitro . This property is crucial for developing therapeutic agents against oxidative stress-related diseases.

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory effects. In vitro assays demonstrated that it can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in human cell lines. This suggests a potential role in treating inflammatory conditions . Moreover, the structure of this compound facilitates binding to cyclooxygenase enzymes, further supporting its anti-inflammatory profile.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and interact with cellular pathways:

- Enzyme Inhibition : The compound acts as a competitive inhibitor of certain enzymes involved in inflammatory pathways.

- Cell Signaling Modulation : It influences signaling pathways such as NF-kB and MAPK, which are critical in inflammation and cell survival.

Study 1: In Vivo Anti-inflammatory Activity

A study conducted on animal models demonstrated that this compound significantly reduced paw edema induced by carrageenan injection. The compound was administered at varying doses (10 mg/kg to 50 mg/kg), showing dose-dependent efficacy in reducing inflammation .

Study 2: Antioxidant Efficacy in Cellular Models

In another study focusing on oxidative stress, the compound was tested on human liver cells exposed to hydrogen peroxide. Results indicated a marked reduction in cell death and lipid peroxidation levels when treated with this compound compared to untreated controls .

Data Table: Summary of Biological Activities

Preparation Methods

Pyrazole Core Formation

The pyrazole ring system is typically constructed via condensation reactions involving 1,3-dicarbonyl compounds and hydrazines or primary amines. For analogues closely related to (3,5-diethyl-1-phenyl-1H-pyrazol-4-yl)methanamine, the key step is the cyclization of β-diketones with phenylhydrazine derivatives.

General Reaction:

Reaction of 1,3-diketones such as 3,5-hexanedione (to introduce ethyl groups at 3 and 5 positions) with phenylhydrazine leads to the formation of 3,5-diethyl-1-phenyl-pyrazole derivatives.Catalysis and Conditions:

Acidic conditions or Lewis acid catalysts are often employed to facilitate cyclization. Methanesulfonic acid and phosphorous oxychloride have been reported as cyclizing agents in related pyrazole syntheses, although phosphorous oxychloride can be time-consuming and reduce yield and purity.

Introduction of the Methanamine Group at the 4-Position

The methanamine substituent at the 4-position of the pyrazole ring can be introduced by functional group interconversion or direct substitution strategies:

Direct Aminomethylation:

Direct introduction of aminomethyl groups onto the pyrazole ring is challenging due to regioselectivity issues. However, recent advances in direct preparation of N-substituted pyrazoles from primary aliphatic amines demonstrate that primary amines can be used as substrates in pyrazole synthesis, potentially enabling direct installation of aminomethyl substituents.Post-Cyclization Functionalization:

Alternatively, the pyrazole core can be synthesized first, followed by selective functionalization at the 4-position. This can involve:- Halogenation at the 4-position followed by nucleophilic substitution with ammonia or amines.

- Use of protected intermediates that can be deprotected to reveal the methanamine group.

Representative Synthetic Route (Based on Patent and Literature)

A plausible synthetic route, inferred from related pyrazole derivatives preparation, involves:

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Synthesis of 3,5-diethyl-1-phenyl-pyrazole | Condensation of 3,5-hexanedione with phenylhydrazine | Acid catalysis, reflux |

| 2 | Functionalization at 4-position | Halogenation (e.g., chlorination) at C-4 | Anhydrous conditions, controlled temperature |

| 3 | Substitution with methanamine | Nucleophilic substitution with ammonia or aminomethyl reagent | Mild heating, solvent such as ethanol or DMF |

| 4 | Purification | Crystallization or chromatography | Use of solvents like toluene, ethanol |

Process Optimization and Purification

Washing and Extraction:

Organic layers are often washed with aqueous sodium bicarbonate or sodium chloride solutions to remove acidic impurities. Temperature control during washing (50–55°C) improves phase separation.Concentration and Crystallization:

Concentration under reduced pressure at moderate temperatures (50–110°C) followed by cooling to induce crystallization is common. Glacial acetic acid may be added to adjust pH and facilitate crystallization.Drying:

Drying of the isolated solid at 40–50°C under air or reduced pressure ensures removal of residual solvents and water.

Analytical Data and Yield

Summary Table of Preparation Parameters

| Parameter | Typical Conditions | Remarks |

|---|---|---|

| Starting materials | 3,5-Hexanedione, Phenylhydrazine | For pyrazole ring formation |

| Cyclization catalyst | Methanesulfonic acid, Phosphorous oxychloride (less preferred) | Acidic environment critical |

| Functionalization | Halogenation at C-4 | Requires anhydrous and moisture-free conditions |

| Amination | Reaction with methanamine or ammonia | Solvent: ethanol, DMF; mild heating |

| Washing | Aqueous NaHCO₃ or NaCl solutions at 50–55°C | Removes acidic and polar impurities |

| Concentration | Reduced pressure at 50–110°C | Avoid decomposition |

| Crystallization | Cooling to 0–25°C, addition of acetic acid | Enhances purity |

| Drying | 40–50°C under vacuum or air | Removes residual solvents |

| Yield | 40–90% | Dependent on scale and method |

Research Findings and Notes

The use of Lawesson's reagent and other sulfur-containing cyclizing agents has been reported for related pyrazole derivatives to improve yield and purity, avoiding harsh reagents like phosphorous oxychloride.

Direct preparation of N-substituted pyrazoles from primary amines offers a promising approach for synthesizing aminomethyl-substituted pyrazoles, though yields may vary and require optimization.

Moisture control is critical during acylation or halogenation steps to prevent hydrolysis and side reactions.

Purification by crystallization with controlled temperature ramps and solvent choice is essential for obtaining high-purity products.

Q & A

Q. What are the standard synthetic routes for (3,5-diethyl-1-phenyl-1H-pyrazol-4-yl)methanamine, and how can reaction conditions be optimized for higher yields?

The compound is typically synthesized via condensation reactions involving pyrazole precursors. A common approach involves refluxing 3,5-diaryl-4,5-dihydro-1Н-pyrazole derivatives with appropriate reagents in ethanol, followed by recrystallization from DMF–EtOH (1:1) mixtures to purify the product . Optimization may include adjusting reflux duration (e.g., 2–6 hours), solvent polarity, or catalytic additives (e.g., triethylamine) to enhance nucleophilic substitution efficiency . Yield improvements often require iterative testing of stoichiometric ratios and temperature gradients.

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

High-resolution mass spectrometry (HRMS) and multinuclear NMR (¹H, ¹³C) are critical for structural confirmation. IR spectroscopy identifies functional groups like the primary amine (–NH₂) and pyrazole rings. Purity assessment is best achieved via HPLC with UV detection, using C18 columns and acetonitrile/water mobile phases . For crystalline derivatives, single-crystal X-ray diffraction (SC-XRD) validated by SHELXL refinement provides unambiguous structural data .

Advanced Research Questions

Q. How can crystallographic data for this compound be refined to resolve disorder or thermal motion artifacts?

SHELXL is the gold standard for small-molecule refinement. Key steps include:

- Applying anisotropic displacement parameters (ADPs) for non-hydrogen atoms.

- Using restraints (e.g., SIMU, DELU) to manage thermal motion in flexible ethyl/phenyl groups.

- Validating hydrogen bonding via the STRUCTURE TIDY algorithm in WinGX to correct geometric outliers . For severe disorder, partial occupancy modeling or twin refinement (via TWIN/BASF commands in SHELXL) may be necessary .

Q. What strategies address contradictions between computational predictions and experimental data (e.g., spectroscopic vs. crystallographic results)?

Systematic validation is required:

- Compare DFT-optimized geometries (e.g., Gaussian09/B3LYP) with SC-XRD bond lengths/angles to identify computational model limitations .

- Re-examine NMR assignments using 2D experiments (COSY, HSQC) to resolve signal overlap, especially in crowded aromatic regions .

- Cross-validate mass spectrometry results with isotopic pattern simulations (e.g., via mMass) to rule out adduct formation .

Q. How can the biological activity of this compound be mechanistically investigated using in silico methods?

Molecular docking (AutoDock Vina, Schrödinger Suite) against target proteins (e.g., kinases, GPCRs) predicts binding modes. Key steps:

- Prepare the ligand with correct protonation states (Epik, pH 7.4).

- Validate docking poses via molecular dynamics (MD) simulations (GROMACS) to assess binding stability .

- Experimental validation via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding affinities .

Q. What are the best practices for handling hygroscopicity or degradation during storage?

Store the compound under inert atmosphere (argon) at –20°C. Characterize degradation products via LC-MS and monitor stability under accelerated conditions (40°C/75% RH for 4 weeks). For hygroscopic samples, use desiccants (e.g., molecular sieves) and avoid polar aprotic solvents during crystallization .

Data Analysis and Validation

Q. How can the quality of crystallographic data be assessed to ensure publication readiness?

Use the CHECKCIF tool (via IUCr) to flag ADP outliers, missed symmetry, or solvent mask errors. Key metrics:

Q. What statistical methods are recommended for analyzing dose-response data in biological assays?

Fit sigmoidal curves (GraphPad Prism) using the four-parameter logistic model: Report IC₅₀ values with 95% confidence intervals. For outliers, apply Grubbs’ test or robust regression (e.g., RANSAC) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.